

# Application Notes and Protocols for Long-Term Follow-up of S1806 Participants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: SSE1806  
Cat. No.: B12392303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the long-term follow-up of participants in the S1806 clinical trial, a Phase III randomized trial investigating the efficacy of concurrent chemoradiotherapy with or without atezolizumab in localized muscle-invasive bladder cancer. The primary objective of the long-term follow-up is to assess bladder intact event-free survival (BI-EFS) and overall survival. Patients are monitored for a period of five years following the completion of chemoradiation therapy (CRT) to detect disease recurrence and assess long-term treatment-related toxicities.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary: Long-Term Follow-up Schedule

The following table outlines the schedule of assessments for participants during the five-year long-term follow-up period of the S1806 trial.

| Time Point                    | Cystoscopy with Biopsy | Imaging (CT or MRI of Chest, Abdomen, Pelvis) | Physical Examination & History | Complete Blood Count (CBC) with Differential | Comprehensive Metabolic Panel (CMP) | Urine Cytology |
|-------------------------------|------------------------|-----------------------------------------------|--------------------------------|----------------------------------------------|-------------------------------------|----------------|
| Week 18<br>(Post-CRT)         | ✓                      | ✓                                             | ✓                              | ✓                                            | ✓                                   | ✓              |
| Week 30                       | ✓                      | ✓                                             | ✓                              | ✓                                            | ✓                                   | ✓              |
| Week 42                       | ✓                      | ✓                                             | ✓                              | ✓                                            | ✓                                   | ✓              |
| Week 54                       | ✓                      | ✓                                             | ✓                              | ✓                                            | ✓                                   | ✓              |
| Year 2<br>(Every 3 Months)    | ✓                      | ✓                                             | ✓                              | ✓                                            | ✓                                   | ✓              |
| Year 2<br>(Every 6 Months)    | ✓                      |                                               |                                |                                              |                                     |                |
| Years 3-5<br>(Every 6 Months) | ✓                      | ✓                                             | ✓                              | ✓                                            | ✓                                   | ✓              |
| Years 3-5<br>(Annually)       | ✓                      |                                               |                                |                                              |                                     |                |

## Experimental Protocols

### Cystoscopy with Biopsy

Objective: To visually inspect the bladder for any signs of local recurrence and to obtain tissue samples for histopathological examination.

Methodology:

- Patient Preparation: Ensure the patient has provided informed consent for the procedure. Administer local or general anesthesia as per institutional standard operating procedures (SOPs).
- Procedure:
  - Introduce a cystoscope through the urethra into the bladder.
  - Systematically examine the entire bladder urothelium for any suspicious lesions, tumors, or abnormalities.
  - Perform a bladder wash for urine cytology.
  - If any suspicious areas are identified, perform a biopsy using appropriate forceps. A transurethral resection of the bladder tumor (TURBT) may be performed if a visible tumor is present.[2]
  - Ensure adequate tissue is collected for histopathological analysis.
- Sample Handling:
  - Place the biopsy specimen in a labeled container with 10% neutral buffered formalin.
  - Send the specimen to the pathology laboratory for processing and analysis.
- Post-Procedure: Monitor the patient for any adverse events, such as hematuria or infection.

## Imaging: Computed Tomography (CT) or Magnetic Resonance Imaging (MRI)

Objective: To assess for local and distant disease recurrence in the pelvis, abdomen, and chest.

Methodology:

- Patient Preparation:

- Provide the patient with instructions regarding fasting or hydration as required for the specific imaging modality and use of contrast agents.
- Screen the patient for any contraindications to contrast media (e.g., allergies, renal insufficiency).
- Procedure (CT):
  - Position the patient on the CT scanner table.
  - Administer oral and/or intravenous contrast agents as per the institutional imaging protocol.
  - Perform scans of the chest, abdomen, and pelvis.
- Procedure (MRI):
  - Position the patient on the MRI scanner table.
  - Administer gadolinium-based contrast agents if indicated and not contraindicated.
  - Acquire multi-planar T1-weighted and T2-weighted images of the abdomen and pelvis.
- Image Analysis: A radiologist will review the images to identify any evidence of tumor recurrence, lymph node involvement, or distant metastases.

## Urine Cytology

Objective: To detect the presence of exfoliated malignant cells in the urine, which may indicate bladder cancer recurrence.

### Methodology:

- Sample Collection:
  - Collect a voided urine sample or a bladder wash specimen obtained during cystoscopy.
  - The sample should be fresh and delivered to the laboratory promptly.

- Sample Processing:
  - Centrifuge the urine sample to concentrate the cellular components.
  - Prepare a slide from the sediment and stain it using the Papanicolaou (Pap) method.
- Microscopic Examination: A cytopathologist will examine the slide for the presence of atypical or malignant urothelial cells.

## Visualizations

### Signaling Pathway: Role of PD-L1 in Immune Evasion





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EAU Guidelines on MIBC - FOLLOWUP [uroweb.org]
- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Long-Term Follow-up of S1806 Participants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12392303#long-term-follow-up-procedures-for-s1806-participants>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)